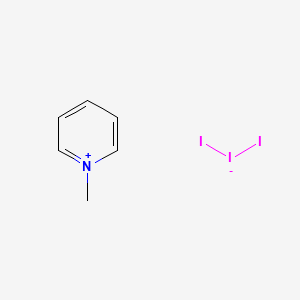

1-Methylpyridin-1-ium;triiodide

Description

Historical Context of Pyridinium-Based Triiodide Compounds

The study of pyridinium-based compounds has a rich history, with pyrylium (B1242799) salt chemistry being explored for over a century as a versatile precursor for synthesizing a variety of heterocyclic compounds, including pyridinium (B92312) salts. nih.gov The transformation of pyrylium salts into pyridinium salts is a high-yield reaction that has simplified the creation of complex multitopic ligands. nih.gov The development of pyridinium-based ionic liquids and their complex salts with transition metals has been a more recent focus, with applications in processes like extractive desulfurization. dergipark.org.tr The formation of polyiodide networks in conjunction with pyridinium-based ligands, such as in Stoddart's "blue box," has highlighted the importance of anion-π interactions in creating highly organized structures. researchgate.net

Academic Significance of Polyiodide Anions in Chemical Systems

Polyiodide anions are a class of polyhalogen ions composed entirely of iodine atoms, with the triiodide ion (I₃⁻) being the most common member. wikipedia.org These anions are formed by the reaction of iodide salts with iodine in solution. wikipedia.org The academic significance of polyiodide anions is vast and multifaceted. They are crucial in various fields, from materials science to synthetic chemistry.

In the solid state, polyiodides can form complex one-, two-, or three-dimensional networks, and their structures are heavily influenced by the counter-cation present. wikipedia.org This has led to the synthesis of a wide array of polyiodide salts with diverse and interesting structural motifs. wikipedia.org Furthermore, solid-state compounds containing linear-chain polyiodide ions exhibit enhanced electrical conductivity compared to their simple iodide counterparts. wikipedia.org This property is of significant interest for the development of new electronic materials. acs.org

Polyiodides also play a role in various industrial applications. arkat-usa.org For instance, they are used in the production of polarizing films and as disinfectants. arkat-usa.org The antimicrobial activity of polyiodide compounds is attributed to the release of molecular iodine (I₂), which can penetrate the plasma membrane of microorganisms. nih.gov

The study of polyiodides extends to the gas phase and solution, though they are less well-characterized in these states compared to the solid state. uvic.ca Despite the dominance of the triiodide ion in solution, a complex mixture of higher polyiodides exists in low concentrations. uvic.ca

Overview of Research Trajectories for 1-Methylpyridin-1-ium;triiodide and Related Derivatives

Research concerning this compound and its derivatives follows several key trajectories, driven by the unique interplay between the organic cation and the polyiodide anion.

One major area of investigation is the synthesis and structural characterization of these compounds. The crystal structures of various pyridinium iodides and triiodides have been determined, revealing details about the packing of ions and the nature of intermolecular interactions, such as hydrogen bonding and anion-π interactions. nih.govresearchgate.netresearchgate.net For example, the crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide shows alternating layers of cations sandwiched by iodide ions, with the packing governed by hydrogen bonds. nih.gov The synthesis of novel derivatives, such as 2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazole, has led to the discovery of complex polyiodide networks. eurjchem.com

Another significant research direction is the exploration of their applications in materials science and catalysis. The electrical conductivity of polyiodide-containing materials makes them promising for use in electronic devices. rsc.org Additionally, pyridinium-based ionic liquids and their metal complexes are being investigated for their catalytic activity in various chemical transformations, including desulfurization processes. dergipark.org.tr

The study of the fundamental chemical properties and reactivity of these compounds also remains an active area of research. This includes investigating their photochemical behavior, as the triiodide ion is a model system in photochemistry. wikipedia.org Understanding the fragmentation pathways of polyiodide anions upon photoexcitation provides insights into their stability and reactivity. wikipedia.org Furthermore, the ability of pyridinium-based systems to stabilize polyiodide anions through anion-π interactions is a subject of ongoing study, with implications for the design of new anion receptors and sensors. researchgate.netacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

36968-39-5 |

|---|---|

Molecular Formula |

C6H8I3N |

Molecular Weight |

474.85 g/mol |

IUPAC Name |

1-methylpyridin-1-ium;triiodide |

InChI |

InChI=1S/C6H8N.I3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |

InChI Key |

BNGFQPVIQKZXBC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1.I[I-]I |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies for 1 Methylpyridin 1 Ium;triiodide

Solution-Based Synthesis Approaches for 1-Methylpyridin-1-ium;triiodide

The predominant method for synthesizing this compound involves solution-based chemistry, which offers control over stoichiometry and crystallization conditions.

Reaction Pathways for Triiodide Salt Formation

The fundamental reaction for the formation of this compound involves the combination of 1-methylpyridinium iodide with elemental iodine. The iodide anion from the 1-methylpyridinium salt reacts with a molecule of iodine to form the triiodide anion (I₃⁻).

A common synthetic route begins with the N-alkylation of pyridine (B92270) or a substituted pyridine with methyl iodide to form the 1-methylpyridinium iodide precursor. For instance, 4-methylpyridine (B42270) can be reacted with methyl iodide in methanol (B129727), followed by refluxing, to produce 1,4-dimethylpyridinium (B189563) iodide. rsc.org Similarly, 1-methyl-4-thiocarbamoylpyridin-1-ium iodide is prepared by reacting 4-pyridinethioamide with methyl iodide in dry acetonitrile (B52724). eurjchem.com

The subsequent step involves the addition of iodine to a solution of the 1-methylpyridinium iodide salt. A notable, albeit unexpected, synthesis occurred when 1-methyl-4-thiocarbamoylpyridin-1-ium iodide was heated with iodine in glacial acetic acid, leading to the formation of a complex polyiodide network. eurjchem.com The formation of the triiodide ion is an equilibrium-driven process where the iodide ion acts as a Lewis base, donating a pair of electrons to the iodine molecule, which acts as a Lewis acid.

Table 1: Representative Solution-Based Synthesis Reactions

| Precursor 1 | Precursor 2 | Solvent | Conditions | Product |

| 4-methylpyridine | Methyl iodide | Methanol | Reflux | 1,4-dimethylpyridinium iodide rsc.org |

| 4-pyridinethioamide | Methyl iodide | Acetonitrile | Stirring, then reflux | 1-methyl-4-thiocarbamoylpyridin-1-ium iodide eurjchem.com |

| 1-methyl-4-thiocarbamoylpyridin-1-ium iodide | Iodine | Glacial Acetic Acid | Heating | 2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazole with a polyiodide network eurjchem.com |

Solvent Systems for Optimized Crystal Growth

The choice of solvent is critical for obtaining high-quality crystals of this compound. The solvent system influences the solubility of the reactants and the final product, which in turn affects the nucleation and growth of the crystals.

For the synthesis of related stilbazolium iodide derivatives, a mixture of methanol and acetonitrile (1:1) has been successfully used for recrystallization and single crystal growth by the solvent evaporation method. mdpi.comresearchgate.net The solubility of the compound in this mixed solvent system was found to increase with temperature, a key factor for solution-based crystal growth. researchgate.net Ethanol is another solvent used for recrystallization, particularly for obtaining hygroscopic crystals. eurjchem.com The use of a suitable solvent or solvent mixture is essential to control the rate of evaporation and promote the formation of well-ordered single crystals.

Controlled Crystallization Techniques for X-ray Diffraction Quality Specimens

Obtaining single crystals of sufficient size and quality for X-ray diffraction analysis is a primary goal of crystallization experiments. nih.govnih.gov Several techniques are employed to achieve this:

Slow Evaporation: This is a common and straightforward method where the solvent is allowed to evaporate slowly from a saturated solution of the compound. The gradual increase in concentration leads to the formation of well-defined crystals. This technique was used to grow single crystals of a stilbazolium derivative over a period of 60 days. mdpi.com

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth. nsf.gov

Layering: A layer of anti-solvent is carefully added on top of a concentrated solution of the compound. Slow diffusion at the interface between the two liquids can lead to the formation of high-quality crystals. nsf.gov

For sparingly soluble compounds, a guest displacement approach has been described, where a soluble host-guest complex releases the guest molecule for crystallization upon introduction of a competitive guest. nsf.gov

Mechanochemical Synthesis Pathways for this compound Polymorphs

Mechanochemical synthesis, which involves grinding or milling solid reactants together, offers a solvent-free alternative for producing this compound and its polymorphs. This method can lead to the formation of different crystal structures (polymorphs) compared to solution-based methods. While specific studies on the mechanochemical synthesis of this compound are not extensively detailed in the provided context, the principles of this technique are well-established for related materials. The energy input from milling can overcome activation barriers and promote solid-state reactions, potentially yielding novel crystalline phases.

Influence of Reaction Parameters on Solid-State Product Formation

The formation of the desired solid-state product of this compound is highly dependent on several reaction parameters:

Stoichiometry: The molar ratio of the reactants, particularly the ratio of iodide to iodine, is crucial. The formation of polyiodides is possible, where additional iodine molecules coordinate to the triiodide anion. The ratio of LiI/I₂ has been shown to significantly affect the photovoltaic characteristics of a polymer electrolyte system. researchgate.net

Temperature: Temperature affects the solubility of the reactants and the kinetics of the reaction and crystallization. For instance, the synthesis of 1-methylpyridinium iodide derivatives is often carried out at elevated temperatures to drive the reaction to completion. rsc.org

Concentration: The concentration of the reactants in the solvent influences the rate of nucleation and crystal growth. High supersaturation can lead to the rapid formation of many small crystals, while lower supersaturation favors the growth of larger, higher-quality crystals.

Solvent Polarity and Viscosity: The properties of the solvent can influence the stability of the ionic species in solution and the diffusion of molecules to the growing crystal surface.

By carefully controlling these parameters, it is possible to direct the synthesis towards a specific polymorph with desired physical and chemical properties.

Advanced Structural Characterization of 1 Methylpyridin 1 Ium;triiodide

Single-Crystal X-ray Diffraction Analysis

Asymmetric Unit and Molecular Conformation of the 1-Methylpyridin-1-ium Cation

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. libretexts.org In the case of related pyridinium (B92312) salts, the asymmetric unit typically contains one 1-methylpyridin-1-ium cation and one triiodide anion. For instance, in the crystal structure of 1,3,5-trimethylpyridinium iodide, the 1,3,5-trimethylpyridinium cation is located on a crystallographic mirror plane, resulting in only a quarter of the molecule being independent. researchgate.net

The conformation of the 1-methylpyridin-1-ium cation is characterized by the planarity of the pyridinium ring. The methyl group attached to the nitrogen atom extends from this plane. The specific orientation of the cation within the crystal lattice is influenced by its interactions with the surrounding anions.

Triiodide Anion Geometrical Parameters and Symmetry

The triiodide anion (I₃⁻) is a linear polyhalogen ion whose geometry is sensitive to its crystalline environment. wikipedia.org According to VSEPR theory, the central iodine atom possesses three lone pairs and two bonding pairs, leading to a linear arrangement. youtube.comyoutube.com However, the symmetry of the I-I bonds can vary.

In some crystal structures, the triiodide anion is symmetric, with equal I-I bond lengths. In other cases, it is asymmetric, with one I-I bond being shorter than the other. wikipedia.org This asymmetry is often influenced by the nature of the cation and the presence of specific intermolecular interactions in the crystal. For example, in a study of various organoammonium triiodide salts, it was observed that polymorphic pairs were distinguished by the presence of symmetric versus asymmetric triiodide anions. mdpi.comcore.ac.uk Protic solvents also tend to induce an asymmetric structure in the triiodide anion in solution. wikipedia.org

Table 1: Representative Geometrical Parameters for the Triiodide Anion in Analogous Compounds

| Compound | I-I Bond Length 1 (Å) | I-I Bond Length 2 (Å) | I-I-I Angle (°) | Symmetry |

| Polymorph 1a (NPe₄I₃) | 2.923 | 3.0054 | ~180 | Asymmetric |

| Polymorph 1b (NPe₄I₃) | 2.922 | 2.922 | 180 | Symmetric |

| Polymorph 7a (NMeBenzoSI₃) | 2.898 | 2.946 | ~177 | Asymmetric |

| Polymorph 7b (NMeBenzoSI₃) | 2.915 | 2.915 | 180 | Symmetric |

| Polymorph 8a (ClMePyrI₃) | 2.879 | 2.964 | ~177 | Asymmetric |

| Polymorph 8b (ClMePyrI₃) | 2.910 | 2.910 | 180 | Symmetric |

Data extrapolated from a study on new organoammonium, thiazolium, and pyridinium triiodide salts. mdpi.com

Three-Dimensional Crystal Packing Architecture

The three-dimensional crystal packing of 1-methylpyridin-1-ium;triiodide would be dictated by the electrostatic interactions between the 1-methylpyridin-1-ium cations and the triiodide anions. In analogous structures, such as 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the crystal packing is described by alternating layers of cations and anions. nih.gov The cations can form zigzag layers that are sandwiched by the iodide ions. nih.gov

Polymorphism in this compound and Analogous Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of great interest as different polymorphs can exhibit distinct physical and chemical properties. Several triiodide salts of organic cations have been reported to exhibit polymorphism. mdpi.comcore.ac.uk

Identification and Crystallographic Characterization of Polymorphic Phases

The existence of polymorphism in N-alkylpyridinium triiodides has been documented. For instance, two polymorphs of 2-chloro-1-methylpyridinium (B1202621) triiodide have been identified and characterized crystallographically. mdpi.comcore.ac.uk Similarly, tetrapentylammonium (B98587) triiodide was found to crystallize in two different polymorphic forms, designated as 1a and 1b. mdpi.com

The identification of these polymorphs is typically achieved through techniques such as differential scanning calorimetry (DSC) and confirmed by single-crystal or powder X-ray diffraction. Each polymorph will have a unique set of crystallographic parameters, including space group and unit cell dimensions.

Table 2: Crystallographic Data for Polymorphs of an Analogous Triiodide Salt (Tetrapentylammonium Triiodide)

| Parameter | Polymorph 1a | Polymorph 1b |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbcm | C2/c |

| a (Å) | 9.934 | 20.373 |

| b (Å) | 24.185 | 10.038 |

| c (Å) | 10.421 | 24.225 |

| α (°) | 90 | 90 |

| β (°) | 90 | 111.45 |

| γ (°) | 90 | 90 |

| V (ų) | 2503.7 | 4607.7 |

| Z | 4 | 8 |

Data extracted from a study on new organoammonium, thiazolium, and pyridinium triiodide salts. mdpi.com

Structural Distinctions and Packing Differences Between Polymorphs

The primary distinctions between polymorphs lie in their crystal packing arrangements and, consequently, their intermolecular interactions. In the case of the tetrapentylammonium triiodide polymorphs, the packing structures are notably different. mdpi.com

Structural Database Surveys and Comparative Crystallography

Analysis of Related N-Methylpyridinium and Triiodide Structures

The 1-methylpyridinium cation consists of a planar aromatic pyridine (B92270) ring where the nitrogen atom is quaternized by a methyl group. The structural parameters of this cation are well-documented. For instance, in the crystal structure of N-methylpyridinium iodide, the pyridinium ring is essentially planar. Each cation interacts with neighboring iodide anions, with the closest contacts often being to the nitrogen atom and the ring carbon atoms. The distance between the iodide anion and the positively charged nitrogen atom can vary depending on their relative positions; when the anion is located above the plane of the cation ring, the N-I distance is approximately 3.70 to 3.76 Å.

The triiodide anion (I₃⁻) is a linear or nearly linear species composed of three iodine atoms. It is more accurately described as an adduct of an iodide ion (I⁻) and a neutral diiodine molecule (I₂). The bonding within the triiodide anion is a classic example of a three-center, four-electron bond. Consequently, the two I-I bond lengths within the anion are often not identical, especially in the solid state where crystal packing forces and cation-anion interactions can influence its symmetry. In many organic salts, the triiodide anion is slightly asymmetric. For example, in the crystal structure of 3-aminium-pyridin-1-ium bis(triiodide) dihydrate, the triiodide anion exhibits I-I distances of 2.9049(3) Å and 2.9520(4) Å, confirming its slightly asymmetric nature. uni-duesseldorf.de This asymmetry is a common feature in triiodide salts and is influenced by the surrounding crystalline environment.

In the absence of a dedicated crystal structure for 1-methylpyridinium triiodide, the structure of 3-aminium-pyridin-1-ium bis(triiodide) dihydrate serves as a valuable proxy. uni-duesseldorf.de This compound features a substituted pyridinium cation and a triiodide anion. The crystal lattice is held together by a network of hydrogen bonds (N–H···I and O–H···I) and other electrostatic interactions. uni-duesseldorf.de A similar arrangement of cations and anions, governed by electrostatic forces and close packing considerations, would be expected for 1-methylpyridinium triiodide, albeit with different specific interaction geometries due to the absence of the amino group and water molecules.

A survey of related structures reveals that the N-methylpyridinium cation can be incorporated into more complex structures containing polyiodide chains. For example, a 2,4,5-tri(N-methylpyridinium)-1,3-thiazole salt crystallizes with a complex network of triiodide and other polyiodide ions. nih.gov In this intricate structure, the N-methylpyridinium moieties are involved in stabilizing the extended polyiodide network through various short-range interactions. nih.gov

| Compound | Cation | Anion | Key Cation-Anion Distance (Å) | I-I Bond Lengths in Anion (Å) | Reference |

|---|---|---|---|---|---|

| N-Methylpyridinium Iodide | 1-Methylpyridinium | I⁻ | N-I: ~3.76 | N/A | sigmaaldrich.com |

| 3-Aminium-pyridin-1-ium bis(triiodide) dihydrate | 3-Aminium-pyridin-1-ium | I₃⁻ | N-H···I interactions | 2.9049, 2.9520 | uni-duesseldorf.de |

| 1,3,5-Trimethylpyridinium Iodide | 1,3,5-Trimethylpyridinium | I⁻ | Not specified | N/A | acs.org |

Trends in Iodide-Based Organic Ionic Solids

Iodide-based organic ionic solids, a class that includes 1-methylpyridinium triiodide, exhibit several recurring structural trends. These materials are essentially salts where the cation is an organic molecule and the anion is iodide or a polyiodide species like triiodide (I₃⁻) or pentaiodide (I₅⁻). The structural landscape of these solids is primarily dictated by the interplay of electrostatic forces, hydrogen bonding (if acidic protons are present on the cation), and weaker, non-covalent interactions such as halogen bonding.

A significant trend in these materials is the tendency of iodide and polyiodide anions to form extended networks. Triiodide anions, for instance, can interact with each other through halogen-halogen interactions, leading to the formation of chains, sheets, or more complex three-dimensional architectures. sigmaaldrich.com The nature of the organic cation plays a crucial role in templating these anionic substructures. The size, shape, and charge distribution of the cation influence the packing arrangement and the dimensionality of the polyiodide network.

In organic salts containing polyiodides, the charge transfer between the cation and the anion can influence their physical properties. sigmaaldrich.com Weak triiodide-triiodide interactions are often key determinants of the visible absorption characteristics of these salts. sigmaaldrich.com

Another prevalent feature in iodide-based organic solids is the presence of hydrogen bonding, particularly when the organic cation has hydrogen bond donor groups (e.g., N-H or O-H). These interactions, such as N–H···I or C–H···I, are instrumental in defining the crystal packing. For 1-methylpyridinium triiodide, while strong N-H or O-H hydrogen bonds are absent, weaker C–H···I interactions between the methyl and pyridinium protons and the triiodide anion are expected to be significant in directing the crystal structure.

| Structural Trend | Description | Governing Interactions | Example Compounds/Systems |

|---|---|---|---|

| Polyiodide Network Formation | Anions like I₃⁻ and I₅⁻ form extended chains or sheets. | Halogen-halogen interactions, cation templating. | Various organic polyiodide salts. nih.govsigmaaldrich.com |

| Hydrogen Bonding | N–H···I and C–H···I interactions direct crystal packing. | Electrostatic forces, proton acidity. | Chiral hybrid organic-inorganic perovskites. |

| Influence on Physical Properties | Cation-anion interactions and packing affect melting point and optical properties. | Lattice energy, charge transfer. | Organic ionic liquids, triiodide organic salts. sigmaaldrich.com |

Spectroscopic and Electronic Structure Investigations of 1 Methylpyridin 1 Ium;triiodide

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are essential techniques for probing the vibrational modes of molecules. In the case of 1-Methylpyridin-1-ium;triiodide, these methods are particularly useful for characterizing the triiodide anion and understanding how it is influenced by the 1-methylpyridinium cation.

Characterization of Triiodide Anion Vibrational Modes

The triiodide anion (I₃⁻) is a linear or near-linear species. For an isolated, symmetric triiodide ion with D∞h symmetry, two Raman active modes are expected: a symmetric stretching vibration (ν₁) and a bending mode (δ₁), along with an infrared-active antisymmetric stretching vibration (ν₃).

In the Raman spectrum of this compound, the most prominent feature is the symmetric stretch of the I₃⁻ anion. This typically appears as a strong band around 110-115 cm⁻¹. researchgate.net However, the exact position and the appearance of other bands can be complex. For instance, studies on similar polyiodide systems have shown additional spectral features. A band around 145 cm⁻¹ is often attributed to the antisymmetric stretch (ν₃) of the triiodide anion, which can become Raman-active if the symmetry of the ion is lowered. researchgate.net Another band sometimes observed near 170 cm⁻¹ has been suggested to arise from the presence of higher polyiodides like the pentaiodide (I₅⁻), which can form from the disproportionation of triiodide. researchgate.netresearchgate.net

The fundamental vibrational modes of the triiodide anion are summarized in the table below. The appearance of ν₃ in the Raman spectrum or shifts in the position of ν₁ can indicate a distortion from perfect D∞h symmetry.

Table 1: Fundamental Vibrational Modes of the Triiodide Anion

| Vibrational Mode | Description | Typical Raman Shift (cm⁻¹) | Activity |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | The two I-I bonds stretch and compress in phase. | ~111 | Raman |

| ν₃ (Antisymmetric Stretch) | One I-I bond stretches while the other compresses. | ~145 | IR (Raman active if symmetry is broken) |

Influence of Cationic Environment on Vibrational Spectra

The cationic environment created by the 1-methylpyridinium ion plays a significant role in the vibrational spectrum of the triiodide anion. The charge distribution, size, and shape of the cation can influence the symmetry and bonding within the I₃⁻ anion through electrostatic interactions and crystal packing effects. researchgate.net

This cation-anion interaction can lead to a lowering of the triiodide ion's symmetry, causing the normally IR-active antisymmetric stretch (ν₃) to appear in the Raman spectrum. researchgate.net The position of the symmetric stretching frequency (ν₁) is also sensitive to the surrounding environment. Variations in the cation can lead to shifts of several wavenumbers, reflecting changes in the polarization of the anion and the strength of the I-I bonds. In the solid state, crystal lattice forces can further distort the triiodide anion, leading to distinct vibrational frequencies compared to the ion in solution. These interactions can result in nonequivalent I-I bond lengths within the same triiodide unit, making it asymmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR provide a comprehensive picture of the cationic component.

Solution-State ¹H and ¹³C NMR Chemical Shift Analysis

In solution, the 1-methylpyridinium cation exhibits characteristic signals in both ¹H and ¹³C NMR spectra. The formation of the quaternary salt from pyridine (B92270) results in a significant downfield shift for all ring protons and carbons due to the positive charge on the nitrogen atom, which decreases the electron density on the ring. pw.edu.pl

The ¹H NMR spectrum typically shows distinct resonances for the methyl protons and the aromatic protons at the ortho (H-2, H-6), meta (H-3, H-5), and para (H-4) positions. The ortho protons are the most deshielded and appear furthest downfield, followed by the para and then the meta protons. The methyl protons appear as a singlet further upfield.

The ¹³C NMR spectrum similarly shows resolved peaks for each unique carbon atom. The carbons attached to the nitrogen (C-2, C-6) are the most deshielded, followed by the para-carbon (C-4) and then the meta-carbons (C-3, C-5). The methyl carbon gives a characteristic signal at a much higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Methylpyridinium Cation in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~4.2 | ~48 |

| H-2, H-6 | ~8.7 | ~145 |

| H-3, H-5 | ~8.0 | ~128 |

| H-4 | ~8.5 | ~143 |

Note: These are approximate values; actual shifts can vary with solvent and counter-ion.

Solid-State NMR for Anisotropic Effects and Molecular Dynamics

Solid-state NMR (ssNMR) provides information that is averaged out in solution due to rapid molecular tumbling. In the solid state, anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, become significant and can provide detailed structural information. nih.gov For this compound, ssNMR can reveal insights into the molecular packing and the local environment of both the cation and anion.

Broadening of NMR peaks in the solid state can occur due to anisotropic bulk magnetic susceptibility (ABMS), especially in materials with aromatic groups. rsc.org Techniques like magic-angle spinning (MAS) are used to average these anisotropic interactions and obtain higher resolution spectra. nih.gov By analyzing the line shapes and using advanced techniques like heteronuclear correlation (HETCOR) experiments, it is possible to study intermolecular interactions, such as the proximity of certain protons on the pyridinium (B92312) ring to the triiodide anion. rsc.org Furthermore, variable temperature ssNMR experiments can be used to study molecular dynamics, such as the rotation of the methyl group or librational motions of the entire cation within the crystal lattice.

¹⁵N NMR Investigations of Pyridinium Nitrogen Environments

¹⁵N NMR spectroscopy is a direct probe of the electronic environment around the nitrogen atom. In 1-Methylpyridin-1-ium, the nitrogen atom is quaternized, which significantly affects its chemical shift compared to neutral pyridine. The positive charge on the nitrogen in the pyridinium cation results in a substantial change in its electronic shielding. rsc.org

Studies on pyridinium salts have shown that the ¹⁵N chemical shift is sensitive to the nature of the counter-ion and any intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com In this compound, the large and polarizable triiodide anion can influence the ¹⁵N chemical shift of the pyridinium nitrogen. Solid-state ¹⁵N NMR, often performed using cross-polarization from protons (CP/MAS), can provide precise measurements of the nitrogen chemical shift tensor, offering detailed information about the local electronic structure and symmetry at the nitrogen center. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Triiodide |

| Pentaiodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in solution is primarily characterized by the strong absorptions of the triiodide ion (I₃⁻). The triiodide ion typically exhibits two prominent absorption bands in the ultraviolet-visible region. nih.govresearchgate.net These bands are attributed to electronic transitions within the triiodide anion.

The formation of the triiodide ion from the reaction of iodine (I₂) with an iodide ion (I⁻) results in the appearance of these characteristic peaks. researchgate.net The stability and spectral characteristics of such charge-transfer complexes can be influenced by the nature of the cation and the solvent. In the case of pyridinium-based complexes, the substituent on the pyridine ring can affect the stability of the resulting complex. ias.ac.in

The two main electronic transitions observed for the triiodide ion are generally assigned to transitions from the bonding and non-bonding molecular orbitals to the antibonding molecular orbitals of the I₃⁻ species. Specifically, the higher energy band is often attributed to a σ → σ* transition, while the lower energy band is assigned to a π* → σ* transition.

The typical absorption maxima (λmax) for the triiodide ion in various solvents are presented in the table below. While specific data for this compound is not extensively documented in readily available literature, the values for similar triiodide systems provide a strong reference.

| Absorption Band (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ~288-290 | ~2.65 x 10⁴ - 4.0 x 10⁴ | σ → σ | researchgate.net |

| ~351-360 | ~1.72 x 10⁴ - 2.5 x 10⁴ | π → σ* | researchgate.net |

The position and intensity of these bands can be sensitive to the solvent environment due to the polar nature of the triiodide ion. The 1-methylpyridin-1-ium cation, while largely transparent in this region of the spectrum, can influence the electronic environment of the triiodide anion through ion pairing and other intermolecular interactions, potentially causing slight shifts in the absorption maxima. Studies on various pyridine derivatives complexed with iodine have shown that the stability of the complex, and thus its electronic properties, is dependent on the type and position of substituents on the pyridine ring. ias.ac.in

X-ray Absorption Spectroscopy (XAS) for Iodine Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of the absorbing atom. In the context of this compound, XAS at the iodine L-edges or K-edge can provide detailed information about the electronic states of the iodine atoms within the triiodide anion.

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. For the triiodide ion, which formally contains iodine in different oxidation states (-1 and 0), XANES can distinguish between the central and terminal iodine atoms. The electronic structure of the 1-methylpyridin-1-ium cation can influence the orientation of the triiodide ions in the solid state, which in turn would be reflected in angle-dependent NEXAFS studies of oriented samples. st-andrews.ac.uk

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local atomic environment, including bond distances and coordination numbers. For this compound, EXAFS at the iodine K-edge can precisely determine the I-I bond lengths within the triiodide anion. Studies on triiodide ions in various solvents have shown that the I-I bond distances and the degree of asymmetry in the I₃⁻ ion are influenced by the solvent's properties, such as its donor and acceptor numbers. researchgate.net This suggests that the nature of the cation, in this case, 1-methylpyridin-1-ium, can also play a role in the fine-tuning of the triiodide structure.

While a dedicated XAS study on this compound is not widely reported, data from related polyiodide systems can offer valuable insights.

| Spectroscopic Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| Iodine K-edge XAFS | I-I bond distances and Debye-Waller factors in triiodide ions. | Provides structural parameters of the triiodide anion as influenced by the 1-methylpyridin-1-ium cation. | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Identification of iodine species (I₃⁻, I₅⁻) and charge transfer in iodine-doped polymers. | Can elucidate the electronic states and charge distribution within the triiodide moiety of the title compound. | duke.edu |

| Bi L₃-edge XAS | Probing the electronic environment of bismuth centers surrounded by iodides in pyridinium-based bismuth iodide complexes. | Demonstrates the utility of XAS in studying the electronic structure of metal-iodide complexes with pyridinium cations. | arxiv.org |

Computational and Theoretical Chemistry Studies of 1 Methylpyridin 1 Ium;triiodide

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground-state properties of molecules and materials. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of electronic structure, optimized geometries, and related energetic and spectroscopic parameters for systems like 1-methylpyridin-1-ium triiodide.

DFT calculations are employed to find the minimum energy structures (optimized geometries) of the constituent ions, the 1-methylpyridin-1-ium cation and the triiodide anion.

The 1-methylpyridin-1-ium cation ([C₅H₅NCH₃]⁺) is characterized by a planar aromatic pyridinium (B92312) ring. Geometry optimization provides precise bond lengths and angles. For the related N-methylpyridinium cation, structural studies have established typical bond distances, which serve as a benchmark for theoretical models. researchgate.net The positive charge is not localized on the nitrogen atom but is delocalized across the entire aromatic system, a feature that is accurately captured by electronic structure calculations.

| Parameter | Typical Value |

| N-C (ring) | 1.34 - 1.36 Å |

| N-C (methyl) | ~1.46 Å |

| C-C (ring) | 1.34 - 1.42 Å |

| C-N-C (ring angle) | ~121° |

| C-N-C (methyl angle) | ~119° |

| Table 1: Typical bond parameters for the 1-methylpyridin-1-ium cation, based on structural data from related compounds. researchgate.net These values are readily calculated and refined using DFT methods. |

The triiodide anion (I₃⁻) presents a more complex case. It is known to exist in both symmetric and asymmetric forms, and its geometry is highly sensitive to its crystalline environment and interactions with the counter-ion. nih.govrsc.org The triiodide ion is an example of a three-center, four-electron (3c4e) bond. nih.gov DFT calculations can model both conformations:

Symmetric [I-I-I]⁻: The two I-I bond distances are equal. This form is often found when the cation is large and charge is diffusely distributed, leading to minimal electric field distortion.

Asymmetric [I-I···I]⁻: The two I-I distances are unequal. This asymmetry is frequently induced by specific intermolecular interactions, particularly halogen bonding, where one terminal iodine atom interacts more strongly with a neighboring species. rsc.org

| Feature | Symmetric Triiodide | Asymmetric Triiodide |

| Notation | [I-I-I]⁻ | [I-I···I]⁻ |

| Bonding | Two equivalent, longer covalent bonds | One shorter covalent bond and one longer, more dative interaction |

| Cause | Minimal external electrostatic influence | Strong, directional interactions like halogen bonding with the environment rsc.org |

Table 2: Comparison of symmetric and asymmetric triiodide anion characteristics as determined by computational and experimental studies.

DFT calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. For 1-methylpyridin-1-ium triiodide, this allows for the assignment of specific vibrational modes to the cation (e.g., ring breathing modes, C-H stretches) and the anion. The symmetric stretching vibration of the triiodide anion is a characteristic feature in Raman spectroscopy. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, aiding in the interpretation of UV-Vis spectra. The long-wavelength absorption bands observed in N-methylpyridinium iodide have been interpreted as charge-transfer transitions, where an electron moves from the iodide anion to the pyridinium cation upon photoexcitation. researchgate.net TD-DFT can model such transitions, providing insights into the molecular orbitals involved.

Many ionic compounds, including 1-methylpyridin-1-ium triiodide, can crystallize in different arrangements known as polymorphs. These different forms can have distinct physical properties. DFT calculations can assess the energetic landscape of the solid state by computing the total energies of various possible crystal packing arrangements. By comparing the relative energies of different computationally generated crystal structures, researchers can predict the most thermodynamically stable polymorph under given conditions. These calculations are crucial for understanding and controlling the solid-state properties of the material.

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. For 1-methylpyridin-1-ium triiodide in a liquid or solution state, MD simulations model the movements and interactions of a large ensemble of ions. arxiv.orgnih.gov

In these simulations, the forces between atoms are calculated using a force field, which is a set of parameters describing the potential energy of the system. These force fields can be derived from or validated by high-level DFT calculations. MD simulations provide a detailed picture of the supramolecular assembly, revealing information about:

Liquid Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding one ion at a certain distance from another. nih.gov This reveals details about ion pairing and the formation of larger aggregates in the liquid state.

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions, such as electrostatic forces and van der Waals interactions, that dictate the structure and properties of the ionic liquid. researchgate.net

Dynamic Properties: Properties like self-diffusion coefficients and viscosity can be calculated, which are essential for understanding the transport behavior of the ions. nih.gov

Analysis of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable property derived from DFT calculations that illustrates the charge distribution of a molecule. The MEP maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For the 1-methylpyridin-1-ium cation , the MEP shows a delocalized positive potential over the aromatic ring and the methyl group, indicating its electrophilic nature.

Theoretical Insights into Halogen Bonding and Sigma-Hole Interactions in Triiodide Systems

Theoretical studies have been fundamental to understanding halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base). nih.govwiley-vch.de

The triiodide anion is a classic system for studying these interactions. The σ-hole on the terminal iodine atoms allows the triiodide anion, despite its net negative charge, to act as a halogen bond donor. It can interact with other Lewis bases, an interaction that explains the frequent observation of asymmetry in its structure. rsc.org When a terminal iodine atom of a triiodide anion approaches a lone pair or a π-system, an attractive R-I···Y halogen bond is formed, which is partly electrostatic and partly covalent in nature. nih.gov

Computational models are essential for quantifying the strength and directionality of these halogen bonds and for visualizing the σ-hole that facilitates them. These theoretical insights have transformed the understanding of triiodide chemistry from a simple anion to a versatile building block in supramolecular chemistry and crystal engineering. rsc.org

Supramolecular Interactions and Crystal Engineering of 1 Methylpyridin 1 Ium;triiodide

Hydrogen Bonding Networks Involving the Triiodide Anion

Hydrogen bonds are among the most critical directional interactions in the crystal packing of pyridinium (B92312) salts. In the case of 1-Methylpyridin-1-ium;triiodide, the large, polarizable triiodide anion (I₃⁻) serves as a hydrogen bond acceptor, interacting with hydrogen bond donors from the organic cation.

While unconventional, C–H···I hydrogen bonds are recognized as significant stabilizing forces in crystal structures, particularly when the C-H group is activated by an adjacent positive charge. eurjchem.comnih.gov In the 1-methylpyridinium cation, the hydrogen atoms attached to the aromatic ring are rendered sufficiently acidic by the quaternized nitrogen atom to act as hydrogen bond donors. acs.org The interactions involve the hydrogen atoms of the pyridinium ring and the methyl group engaging with the electron-rich triiodide anion.

X-ray crystallographic studies of related pyridinium iodide salts reveal multiple short contacts between the iodide anions and the cation's hydrogen atoms. acs.org These non-classical hydrogen bonds are characterized by specific distances and angles that indicate a significant attractive interaction. eurjchem.comnih.gov Analysis of a substituted pyridinium iodide, for instance, shows C–H···I distances in the range of 3.0 to 3.2 Å, with corresponding C–H···I angles greater than 140°. nih.gov These interactions create a robust three-dimensional network, linking the cations and anions and reinforcing the cohesion of the ionic structure. nih.gov

| Donor (D)–H | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

|---|---|---|---|---|---|

| C2–H2 | I⁻ | 0.93 | 3.07 | 3.98 | 166 |

| C5–H5 | I⁻ | 0.93 | 3.19 | 4.00 | 146 |

| C7–H7A | I⁻ | 0.96 | 3.01 | 3.91 | 157 |

Data is representative and based on analogous structures reported in the literature. nih.gov

While the 1-methylpyridinium cation itself lacks an N-H donor, substituted pyridinium analogs that contain such groups exhibit strong, classical hydrogen bonds with halide anions. nih.gov In these systems, the N–H group is a potent hydrogen bond donor, leading to significantly shorter and more linear interactions compared to C-H···I bonds.

| Donor (D)–H | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

|---|---|---|---|---|---|

| N2–H2 | I1 | 0.85 | 2.71 | 3.548 | 171 |

Data adapted from the isostructural bromide salt, illustrating typical N–H···Hal geometry. nih.gov

Pi-Stacking Interactions in this compound Crystals

The planar, aromatic nature of the 1-methylpyridinium cation facilitates π–π stacking interactions, which are crucial for the dense packing of molecules in the solid state. nih.govrsc.org These interactions arise from the attractive forces between the electron clouds of adjacent pyridinium rings.

The geometry of π–π stacking is quantified by several parameters, most notably the centroid-centroid distance and the slip angle or offset distance. The centroid-centroid distance is the separation between the geometric centers of the stacked aromatic rings.

Analysis of a vast number of crystal structures shows that for parallel-stacked aromatic rings, the centroid-centroid distances typically range from 3.4 Å to 5.3 Å, with a significant concentration of structures having a distance of approximately 3.8 Å. researchgate.net Distances around 3.3-3.5 Å are common and comparable to the interlayer spacing in graphite. ic.ac.uk In some substituted pyridinium salts, however, observed centroid-centroid distances can be longer (e.g., >4.4 Å), suggesting weaker or negligible π-stacking interactions in those specific cases. nih.gov The presence of strong ionic and hydrogen bonding interactions can sometimes preclude the formation of optimal π-stacking geometries.

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Centroid-Centroid Distance | 3.4 - 5.3 Å | ~3.8 Å |

| Interplanar Distance | 3.2 - 3.5 Å | ~3.4 Å |

| Offset Angle | 0 - 30° | ~22° |

Data represents typical values observed for stacked aromatic systems in the solid state. researchgate.netic.ac.uk

Anion-Pi Interactions and Their Contribution to Crystal Packing

Anion-π interactions are attractive forces between an anion and the electron-deficient face of a π-system. The 1-methylpyridinium cation, with its formal positive charge, is an excellent π-acidic system, making it highly susceptible to such interactions. acs.orgnih.gov The triiodide anion, being large and highly polarizable, can effectively engage with the electron-poor face of the pyridinium ring.

These interactions are a result of a combination of electrostatic attraction (ion-quadrupole and ion-induced dipole) and dispersion forces. nih.gov In the crystal structure, the triiodide anion can be positioned directly above the center of the pyridinium ring or displaced towards its edge. rsc.org Studies on analogous systems demonstrate that the interaction energy for a single iodide-π contact can be significant, with estimated values comparable to moderate hydrogen bonds (~11 kcal mol⁻¹). nih.gov

In the solid state of this compound, anion-π interactions and C-H···I hydrogen bonds are not mutually exclusive; instead, they often coexist and cooperate to create a highly stable and intricate crystal packing arrangement. acs.org The triiodide anion can simultaneously interact with the face of one pyridinium ring and the hydrogen atoms of adjacent cations, highlighting the multifaceted role of the anion in directing the supramolecular architecture. acs.orgrsc.org

Halogen Bonding in Polyiodide Frameworks

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the context of this compound, the triiodide anion (I₃⁻) itself is a fascinating entity where iodine atoms act as both halogen bond donors and acceptors, leading to the formation of extended polyiodide chains and networks.

The triiodide anion, nominally linear, can be symmetric or asymmetric depending on its environment. In the solid state, these anions can further interact with each other and with surrounding molecules through I···I halogen bonds. These interactions are crucial in defining the connectivity and dimensionality of the polyiodide framework. The strength and geometry of these I···I interactions are sensitive to the nature of the cation and any co-crystallized solvent molecules.

In structures of related pyridinium triiodides, a variety of I···I interactions are observed, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, and even three-dimensional (3D) networks. For instance, in the polymorphic forms of 2-chloro-1-methylpyridinium (B1202621) triiodide, the symmetry of the triiodide anion and the packing patterns are distinct. One form contains an asymmetric triiodide anion with a significant difference in the I-I bond lengths (ΔI-I = 0.1953 Å), highlighting the influence of the crystal environment on the anion's geometry. nih.gov

The connectivity of the polyiodide chains can be described by the nature of the contacts between adjacent triiodide units. These can range from end-on to side-on interactions, with varying I···I distances and angles. The table below presents typical I-I bond lengths and I···I interaction distances found in related pyridinium triiodide and other polyiodide structures, illustrating the range of these interactions.

| Interaction Type | Compound/System | I-I Bond Lengths (Å) in I₃⁻ | I···I Interaction Distance (Å) | Reference |

| Asymmetric Triiodide | 2-chloro-1-methylpyridinium triiodide (8a) | 2.838, 3.033 | - | nih.gov |

| Symmetric Triiodide | 2-chloro-1-methylpyridinium triiodide (8b) | 2.918 (x2) | - | nih.gov |

| C-I···I⁻ Halogen Bond | N-ethyl-3-iodopyridinium iodide | - | ~3.5 - 3.6 | rsc.org |

| Asymmetric Triiodide | [(tHPMT)₂I₂…K(I₄)] | 2.821, 3.035 | - | |

| Symmetric Triiodide | [(tHPMT)₂I₂…K(I₄)] | 2.913 (x2) | - |

This table presents data from closely related compounds to illustrate the principles of I···I interactions in pyridinium triiodide systems.

The formation of these polyiodide networks is a delicate balance of attractive I···I interactions and steric and electrostatic influences from the 1-methylpyridinium cations. The cations are not merely spectators but play an active role in templating the polyiodide framework through weaker C-H···I interactions.

In polyiodide networks, the halogen bonds can exhibit cooperativity. The formation of one I···I halogen bond can polarize the participating iodine atoms, making them better donors or acceptors for subsequent halogen bonds. This leads to a strengthening of the entire network. For example, the binding of a cation can induce a through-bond polarization of a halogen bond donor, enhancing its interaction with an anion. nih.gov

The study of heteroditopic receptor systems, which combine different types of binding sites, has demonstrated that cooperative binding can lead to enhanced extraction efficiencies for ion pairs, highlighting the practical implications of understanding and harnessing these cooperative effects. nih.gov

Principles of Crystal Engineering for Tailoring Solid-State Architectures

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. For a compound like this compound, crystal engineering principles can be applied to manipulate its solid-state architecture and, consequently, its physical and chemical properties.

The key components in the crystal engineering of this system are the 1-methylpyridinium cation and the triiodide anion. By systematically modifying these components, one can tune the resulting supramolecular assembly.

Strategies for Tailoring Solid-State Architectures:

Cation Modification: Altering the substitution pattern on the pyridinium ring can significantly impact the crystal packing. For example, introducing different functional groups can change the steric bulk, hydrogen bonding capabilities, and electronic properties of the cation. This, in turn, will influence how the cations pack and how they interact with the polyiodide anions.

Anion Stoichiometry: The reaction conditions can be controlled to favor the formation of different polyiodides (e.g., I₅⁻, I₇⁻), which will lead to vastly different crystal structures and network dimensionalities.

Solvent Effects: The choice of solvent during crystallization can lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. These solvent molecules can participate in non-covalent interactions and act as templates, guiding the formation of specific crystal structures. The existence of polymorphs for 2-chloro-1-methylpyridinium triiodide, where different crystal forms are obtained from different solvents, exemplifies this principle. nih.gov

Co-crystallization: The introduction of a third component, a co-former, can lead to the formation of co-crystals with novel structures and properties. For instance, co-crystallization with organoiodine molecules can lead to the formation of complex 1D, 2D, and 3D packing arrangements through I···I halogen bonding.

The following table summarizes key crystal engineering principles and their potential impact on the solid-state architecture of pyridinium triiodides.

| Crystal Engineering Principle | Controllable Parameter | Expected Impact on Solid-State Architecture |

| Cation Design | Size, shape, and functional groups of the cation | Alters steric hindrance and non-covalent interaction sites (e.g., hydrogen bonding), thereby influencing the packing motif and the geometry of the polyiodide network. |

| Anion Control | Stoichiometry of iodine to iodide | Leads to the formation of different polyiodide anions (I₃⁻, I₅⁻, etc.), resulting in varied network dimensionalities and connectivities. |

| Solvent Selection | Polarity, size, and hydrogen bonding ability of solvent | Can result in the formation of polymorphs or solvates with distinct crystal structures and thermal stabilities. |

| Co-crystal Formation | Introduction of a neutral co-former | Creates new supramolecular synthons and can lead to complex, multi-component assemblies with tailored properties. |

By applying these principles, it is possible to systematically explore the structural landscape of this compound and related compounds, paving the way for the design of new materials with specific electronic, optical, or conductive properties.

Electrochemical Phenomena and Charge Transfer Dynamics in 1 Methylpyridin 1 Ium;triiodide Systems

Mechanisms of Iodide-Triiodide Exchange Reactions

The high ionic conductivity observed in iodide-based ionic liquids doped with iodine is largely attributed to a highly efficient charge-transfer process between iodide (I⁻) and triiodide (I₃⁻) ions. acs.orgresearchgate.net This process facilitates rapid charge transport through the electrolyte. The underlying mechanism is often likened to the Grotthuss mechanism for proton transport in water, where charge is shuttled through a series of intermolecular bond exchanges rather than through the simple diffusion of a single ionic species. taylorandfrancis.com

In this "ion-hopping" cycle, an iodide ion attacks a triiodide ion, leading to the formation of a transient intermediate, which then resolves into a new triiodide ion and a new iodide ion at a different location. This exchange can be represented by the reaction:

I⁻ + I₃⁻ ↔ [I₄²⁻]‡ ↔ I₃⁻ + I⁻

The rate of the iodide-triiodide exchange reaction is determined by the energy barrier of the iodine-swapping process. Extensive computational studies, primarily through reactive molecular dynamics and electronic structure calculations on imidazolium-based iodide systems, have provided insight into the energetics of this process. These studies reveal that the energy barriers are not single values but rather a distribution, influenced by the local molecular environment, temperature, and the specific geometry of the reacting species. researchgate.netmdpi.com

In the solid state of [BMIM][I], energy barriers for the iodine-swapping event have been calculated to range from 0.17 eV to as high as 0.48 eV. nih.gov The lower barriers are associated with more linear and relaxed transition states, while higher barriers arise from sterically hindered or geometrically constrained orientations imposed by the crystal lattice. nih.gov In the liquid phase, the increased molecular freedom generally leads to lower energy barriers. For instance, reactive molecular-dynamics calculations for liquid [BMIM][I] have found rate-determining energy barriers in the range of approximately 0.19 to 0.23 eV. mdpi.comnih.gov These values show a temperature dependence, with barriers tending to decrease as thermal energy increases. researchgate.net

| System Phase | Energy Barrier Range (eV) | Notes | Reference |

|---|---|---|---|

| Solid-State [BMIM][I] | 0.17 - 0.48 | Barrier height is sensitive to the crystal lattice constraints and the geometry of the transition state. | nih.gov |

| Liquid-State [BMIM][I] (450 K) | ~0.23 ± 0.06 | Represents the rate-determining barrier in a dynamic liquid environment. | mdpi.comnih.gov |

| Liquid-State [BMIM][I] (750 K) | ~0.19 ± 0.06 | Shows a decrease in the energy barrier at higher temperatures. | mdpi.comnih.gov |

The geometry of the interaction between the iodide and triiodide ions is crucial in determining the reaction pathway and the associated energy barrier. The formation of a twisted or non-collinear I⁻···I₃⁻ complex is a key feature of the bond-exchange process. nih.gov In the solid state, the rigidity of the crystal lattice can impose restrictions on the angle of approach for the incoming iodide ion, which may necessitate a reorientation of the triiodide ion before the exchange can occur. mdpi.com

Molecular dynamics simulations have shown that the exchange reaction is angle-selective, with a higher probability of occurrence when the attacking iodide ion approaches the triiodide ion at angles between 20 and 40 degrees relative to the I₃⁻ axis. mdpi.com The transition state itself is often characterized as a twisted I₄²⁻-like species. The ability of the system to accommodate the formation of these specific geometric complexes directly impacts the efficiency of the charge transfer mechanism.

Charge Transport Mechanisms in Solid-State Ionic Systems

The energetics of this charge transfer process in the solid state show striking similarities to those observed in solid-state superionic conductors. mdpi.comnih.gov The efficiency of charge transport is highly dependent on the crystalline structure, as it dictates the proximity and relative orientation of iodide and triiodide ions, thereby influencing the energy barriers for the hopping mechanism. The conductivity in such systems is often highly anisotropic, with preferential pathways for ion movement along specific crystallographic directions.

Photoinduced Charge Transfer within 1-Methylpyridin-1-ium;triiodide Assemblies

Photoinduced charge transfer is a fundamental process in systems where this compound is used as a redox mediator, such as in dye-sensitized solar cells. In this context, a photo-excited dye molecule injects an electron into a semiconductor (like TiO₂), leaving the dye in an oxidized state. The iodide/triiodide redox couple is responsible for regenerating the dye by donating an electron.

The regeneration process itself is a charge transfer reaction:

Dye⁺ + I⁻ → Dye + I·

The resulting iodine radical (I·) then rapidly reacts with another iodide ion to form a diiodide radical anion (I₂⁻·), which in turn disproportionates to form the more stable triiodide ion. nih.gov

Dye⁺ + 2I⁻ → Dye + I₂⁻· + I⁻ → Dye + I₃⁻

The efficiency of this entire cycle depends on the kinetics of each charge transfer step. Furthermore, photoinduced processes can also occur within the electrolyte itself, especially under high-intensity light. Research on related pyridinium-based ionic liquids has explored photoinduced electron transfer between excited-state acceptors and the solvent ions themselves, indicating that the pyridinium (B92312) cation can participate in mediated electron transfer pathways. nih.gov In some cases, triiodide itself can mediate photoinduced cycloaddition reactions, highlighting its photochemical reactivity. rsc.org

Electrochemical Conductivity Characterization

The electrochemical conductivity of this compound systems is a critical parameter that reflects the efficiency of charge transport. It is typically characterized using techniques such as electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV).

EIS is used to measure the bulk resistance of the electrolyte, from which the ionic conductivity (σ) can be calculated. The conductivity is influenced by several factors, including the concentration of I⁻ and I₃⁻, temperature, and the viscosity of the medium. The addition of iodine to an iodide-based ionic liquid generally increases the conductivity, which is counterintuitive if one only considers the replacement of smaller I⁻ ions with larger I₃⁻ ions. This enhancement is direct evidence of the efficient Grotthuss-style exchange mechanism, which more than compensates for the changes in viscosity and ion size. researchgate.net

Solid State Properties and Phase Behavior of 1 Methylpyridin 1 Ium;triiodide

Thermogravimetric and Differential Thermal Analysis for Thermal Stability

The thermal stability of 1-Methylpyridin-1-ium;triiodide is a critical parameter for its potential applications. While specific thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data for this exact compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous pyridinium (B92312) triiodide salts.

Research on the thermal properties of various organoammonium, thiazolium, and pyridinium triiodide salts provides a strong comparative framework. For instance, the thermal analysis of 2-chloro-1-methylpyridinium (B1202621) triiodide, a structurally similar compound, reveals crucial information about its decomposition profile. researchgate.net Simultaneous differential scanning calorimetry and thermal gravimetric analysis (DSC/TGA) are powerful techniques to determine melting points and decomposition temperatures. researchgate.net Typically, these analyses are conducted by heating a sample from room temperature to a higher temperature, such as 600 °C, in an inert atmosphere like nitrogen at a controlled heating rate, for example, 10 °C per minute. researchgate.net

Based on the analysis of related compounds, the thermal decomposition of this compound is expected to occur in distinct stages. The initial mass loss observed in TGA would likely correspond to the loss of iodine, a common decomposition pathway for polyiodide compounds. The melting point and the onset of decomposition are key indicators of the compound's thermal stability. For comparison, selected thermal analysis data for a related pyridinium triiodide is presented in the table below.

Table 1: Thermal Analysis Data for a Related Pyridinium Triiodide Salt

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

|---|---|---|

| 2-chloro-1-methylpyridinium triiodide | 105.4 | 209.7 |

Data sourced from studies on new organoammonium, thiazolium, and pyridinium triiodide salts. researchgate.net

This data suggests that pyridinium triiodides can be stable up to relatively high temperatures before undergoing decomposition. The specific temperatures for this compound may vary based on the absence of the chloro substituent, which can influence crystal packing and intermolecular interactions.

Investigation of Reversible Phase Transitions in Related Pyridinium Systems

A notable phenomenon observed in pyridinium systems is the structural transformation that can occur in the solid state. For example, the co-grinding of 1-(2-oxo-2-phenylethyl)-pyridinium iodide with iodine has been shown to result in the formation of the corresponding triiodide. acs.org This transformation from an iodide to a triiodide salt involves a significant rearrangement of the crystal lattice, indicating that the cations and anions can diffuse and reorganize within the solid state. acs.org This process highlights the potential for solid-state reactions and phase changes in pyridinium polyiodide systems.

Influence of Crystal Packing on Macroscopic Solid-State Characteristics

The macroscopic properties of this compound are intrinsically linked to its crystal packing, which encompasses the arrangement of the 1-methylpyridinium cations and triiodide anions in the solid state. The crystal structure of the closely related precursor, N-methylpyridinium iodide, has been determined and reveals a planar pyridinium ring. sigmaaldrich.com In this structure, the iodide anion is situated out of the plane of the ring, with specific N-I and C-I distances of 3.76 Å, 3.90 Å, and 3.98 Å. sigmaaldrich.com

Upon formation of the triiodide, the crystal packing is expected to change significantly to accommodate the larger, linear triiodide anion. The packing in pyridinium triiodide systems is often characterized by layered structures or three-dimensional networks formed through various non-covalent interactions. researchgate.net These interactions can include hydrogen bonding between the cation and anion, as well as halogen bonding between adjacent triiodide anions.

The nature of the substituent on the pyridinium ring can have a substantial impact on the crystal packing. For instance, studies on N,N-dimethylpyrrolidinium and N,N-dimethylpiperidinium iodide salts have shown that even subtle changes in the cation structure can lead to different crystal packing arrangements. umn.edu This, in turn, influences the thermal properties of the salts. umn.edu

Advanced Research Applications of 1 Methylpyridin 1 Ium;triiodide in Materials Science

Role in Photo-Organic Reactions and Photocatalysis

The pyridinium (B92312) moiety of 1-Methylpyridin-1-ium;triiodide suggests its potential involvement in photo-organic reactions, particularly as a photosensitizer or a photo-redox catalyst. The inherent photochemical activity of pyridinium compounds, coupled with the redox characteristics of the triiodide anion, opens up avenues for its application in light-driven chemical transformations.

Methylene-Oxygen Bond Reductive Photocleavage

While direct studies on this compound for methylene-oxygen bond reductive photocleavage are not extensively documented, research on structurally similar N-methyl-4-picolinium esters provides a strong basis for its potential in this area. In these systems, the pyridinium derivative acts as a photosensitizer. Upon irradiation, it can be excited to a higher energy state, enabling it to participate in electron transfer processes. This can lead to the reductive cleavage of otherwise stable methylene-oxygen bonds, a reaction of significant interest in synthetic chemistry for deprotection strategies and the activation of organic molecules. The process is often facilitated by a sacrificial electron donor.

Integration with Carbon Dots as Photocatalytic Systems

Carbon dots (CDs) have gained prominence as non-toxic, earth-abundant, and tunable photocatalysts. mdpi.comrsc.org Their ability to absorb light and mediate electron transfer makes them ideal partners for pyridinium salts like this compound. In such a hybrid system, the carbon dots can act as the primary light-harvester, absorbing a broad range of the solar spectrum. rsc.org Upon excitation, the CDs can transfer energy or an electron to the 1-methylpyridinium cation, initiating the desired photochemical reaction.

For instance, citric acid-derived carbon dots have been shown to promote the reductive photocleavage of methylene-oxygen bonds in N-methyl-4-picolinium esters. rsc.org The photocatalytic activity is dependent on the structural and optical properties of the CDs, which are influenced by the carbon source and synthetic procedures. mdpi.com The integration of this compound with tailored carbon dots could lead to highly efficient and selective metal-free photocatalytic systems for various organic transformations. nih.gov

Application in Electrochemical Devices for Fundamental Studies

The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of electrolyte systems in various electrochemical devices, most notably in dye-sensitized solar cells (DSSCs). capes.gov.brnih.gov The fundamental electrochemical behavior of this compound makes it a relevant compound for studies aimed at understanding and optimizing these devices.

The performance of DSSCs is critically dependent on the diffusion of the redox mediator and the kinetics of electron transfer at the electrodes. electrochemsci.org The physicochemical properties of the electrolyte, such as viscosity and ionic conductivity, play a crucial role. By studying the electrochemical properties of this compound, researchers can gain insights into how the cation structure influences these parameters. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are employed to characterize the redox behavior and interfacial processes. electrochemsci.orgencyclopedia.pubrsc.org

Below is a table summarizing typical electrochemical data for related iodide/triiodide systems, which can serve as a benchmark for studies on this compound.

| Parameter | Value | Technique | Reference |

| Formal Potential (I⁻/I₃⁻) | Varies with solvent | Cyclic Voltammetry | monash.edu |

| Diffusion Coefficient (I₃⁻) | ~1.1 x 10⁻⁵ cm²/s in some ionic liquids | Polarization/Impedance Studies | electrochemsci.orgmonash.edu |

| Charge Transfer Resistance | Dependent on electrode material and electrolyte composition | Electrochemical Impedance Spectroscopy | electrochemsci.org |

Function as Reagents and Catalysts in Chemical Synthesis

The this compound compound can serve dual roles in chemical synthesis, acting as both a reagent and a catalyst. The triiodide anion is a well-known source of electrophilic iodine, making the salt a potential iodinating agent for various organic substrates.

Furthermore, molecular iodine itself is recognized as a versatile and environmentally benign catalyst for a wide range of organic transformations due to its Lewis acidic nature. researchgate.netnih.gov It can catalyze reactions such as the synthesis of benzodiazepine (B76468) derivatives and imidazo[1,2-a]pyridines under mild conditions. researchgate.netnih.gov The use of this compound could offer advantages in terms of handling and solubility compared to solid iodine.

The pyridinium cation can also influence reactivity. For instance, related pyridinium salts have been used as starting materials for the synthesis of other heterocyclic compounds. The following table provides examples of reactions where iodine or pyridinium compounds are used as catalysts or reagents.

| Reaction Type | Catalyst/Reagent | Substrates | Products | Reference |

| Imidazo[1,2-a]pyridine Synthesis | Molecular Iodine | 2-aminopyridine derivatives, acetophenones, dimedone | Imidazo[1,2-a]pyridine scaffolds | nih.gov |

| Benzodiazepine Synthesis | Iodine | o-Phenyldiamines, ketones | 1,5-Benzodiazepines | researchgate.net |

| Heterocycle Synthesis | 1-[(methylthio)thiocarbonylmethyl]pyridinium iodide | Hydrazine derivatives, o-aminophenols | 1-Heteroarylmethylpyridinium salts | rsc.org |

Supramolecular Scaffolding in the Design of Novel Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up design of functional materials. The ionic nature of this compound, along with the specific shapes and charge distributions of its constituent ions, makes it an excellent candidate for constructing ordered supramolecular assemblies.

The triiodide anion can form various arrangements, including linear chains and T-shaped structures, through halogen bonding (I···I interactions). rsc.org The 1-methylpyridinium cation can participate in hydrogen bonding (if appropriate functional groups are present on other molecules) and π-π stacking interactions. The interplay of these non-covalent forces can lead to the formation of one-, two-, or three-dimensional networks with defined architectures and properties. For instance, the self-assembly of organic ammonium (B1175870) triiodide salts has been shown to result in distinct packing patterns. rsc.org The formation of such ordered structures is of interest for creating materials with anisotropic conductivity, optical properties, or host-guest capabilities. rsc.org

The design of these materials can be guided by understanding the preferred interaction geometries of the cation and anion. The following table summarizes key non-covalent interactions that can be exploited in the supramolecular assembly of pyridinium triiodide systems.

| Interaction Type | Participating Moieties | Resulting Structure | Reference |

| Halogen Bonding | Triiodide anions | 1D chains, 2D sheets | rsc.org |

| Hydrogen Bonding | Pyridinium C-H, other H-bond donors/acceptors | Extended networks | scielo.br |

| π-π Stacking | Pyridinium rings | Columnar or layered structures | scielo.br |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Methylpyridin-1-ium;triiodide

This compound is a member of the pyridinium (B92312) polyiodide family of compounds, which are characterized by a positively charged pyridinium cation and a polyiodide anion. Research has primarily focused on the synthesis, structural characterization, and application of pyridinium-based polyiodides as versatile reagents and functional materials.

Key findings from academic literature indicate that pyridinium triiodides can be synthesized through the reaction of a pyridinium iodide salt with molecular iodine. For example, poly(N-methyl-4-vinylpyridinium triiodide) has been synthesized by reacting poly(N-methyl-4-vinylpyridinium iodide) with an alcoholic iodine solution, resulting in a dark brown powder. researchgate.net The formation of the triiodide anion (I₃⁻) is confirmed through potentiometric titration. researchgate.net The interaction involves the complexation of an iodide ion with a molecule of iodine.

The crystal structure of related compounds reveals complex networks of polyiodides. In one instance, the reaction of 1-methyl-4-thiocarbamoyl pyridin-1-ium iodide with iodine led to the formation of a complex crystal lattice containing 2,4,5-tri(N-methylpyridinium)-1,3-thiazole, molecular iodine, and triiodide counterions that interact to form even larger polyiodide structures. eurjchem.com These structures are stabilized by numerous short-range interactions, including I∙∙∙I, I∙∙∙S, and non-classical C-H∙∙∙I hydrogen bonds. eurjchem.com

The applications of pyridinium triiodides are varied. They serve as reagents in organic synthesis and have been investigated for their material properties. For instance, poly(N-methyl-4-vinylpyridinium triiodide) has been studied for its antimicrobial activity. researchgate.net The broader class of pyridinium iodides is used as precursors in the preparation of perovskite-based optoelectronic systems, where they can passivate surface defects and improve the efficiency of solar cells. greatcellsolarmaterials.com The UV-Vis spectra of these compounds are characteristic, with poly(N-methyl-4-vinylpyridinium triiodide) showing absorption maxima at 295 nm and 367 nm, which are indicative of the triiodide ion. researchgate.net

Interactive Table: Spectroscopic Data for a Related Poly(N-methyl-4-vinylpyridinium triiodide) This table summarizes the key spectroscopic and physical data reported for a polymeric analogue of the title compound.

| Property | Value | Reference |

| Appearance | Dark brown powder | researchgate.net |

| Vitrification Temperature (Tv) | 180°C | researchgate.net |

| Flow Temperature (Tf) | 243–245°C | researchgate.net |

| UV-Vis λmax (nm) | 295, 367, 460 | researchgate.net |

| ¹H NMR (δ, ppm) in DMSO-d₆ | 1.42 (vinyl), 3.74 (CH₃N⁺), 6.97 (pyridine β-H), 8.21 (pyridine α-H) | researchgate.net |